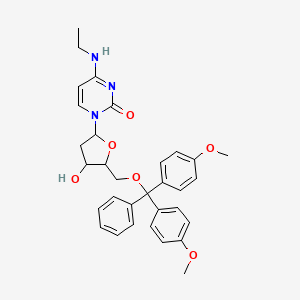
5'-O-DMT-N4-ethyl-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-N4-ethyl-2’-deoxycytidine is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and an ethyl group at the N4 position of the deoxycytidine molecule. It plays a crucial role in the synthesis of modified DNA strands, which are essential for various biomedical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-ethyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amino group of deoxycytidine. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The N4 position is then ethylated using ethyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N4-ethyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine in the presence of water.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The DMT group can be removed under acidic conditions, and the ethyl group can be substituted with other alkyl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Iodine, water.
Reduction: Sodium borohydride.
Substitution: Acidic conditions for DMT removal, alkylating agents for ethyl group substitution.
Major Products
The major products formed from these reactions include deprotected nucleosides, reduced analogs, and various substituted derivatives .
Scientific Research Applications
5’-O-DMT-N4-ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the synthesis of oligonucleotides. Its applications include:
Chemistry: Used as a building block in the synthesis of modified DNA strands.
Biology: Employed in the study of DNA-protein interactions and gene expression.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes.
Industry: Applied in the production of diagnostic tools and molecular probes
Mechanism of Action
The mechanism of action of 5’-O-DMT-N4-ethyl-2’-deoxycytidine involves its incorporation into DNA strands during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the ethyl group at the N4 position enhances the stability and binding affinity of the resulting oligonucleotides. This compound facilitates the efficient synthesis of modified DNA strands, which can then be used for various research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-N4-benzoyl-2’-deoxycytidine: Similar in structure but with a benzoyl group instead of an ethyl group at the N4 position.
5’-O-DMT-N4-acetyl-2’-deoxycytidine: Contains an acetyl group at the N4 position.
Uniqueness
5’-O-DMT-N4-ethyl-2’-deoxycytidine is unique due to the presence of the ethyl group at the N4 position, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly useful in the synthesis of high-affinity oligonucleotides for research and therapeutic applications.
Properties
Molecular Formula |
C32H35N3O6 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37) |
InChI Key |
KMQGVQQVTVATBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


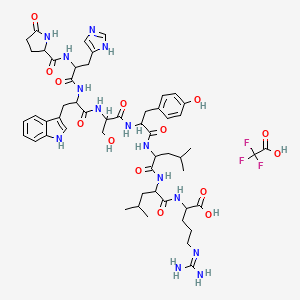
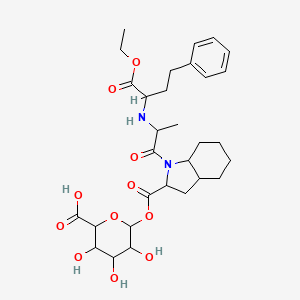



![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)

![(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate](/img/structure/B12293747.png)
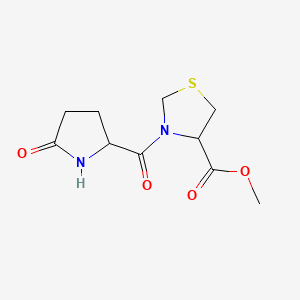
![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)
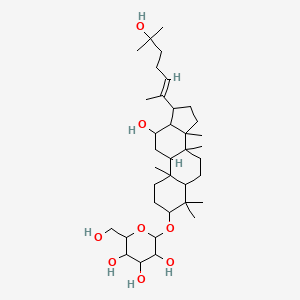
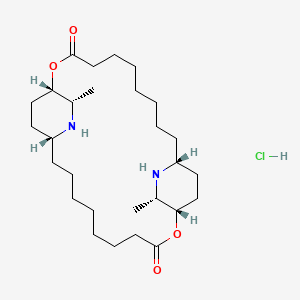
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
